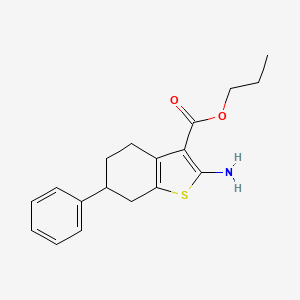

![molecular formula C12H11N5S2 B1344474 4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1030430-60-4](/img/structure/B1344474.png)

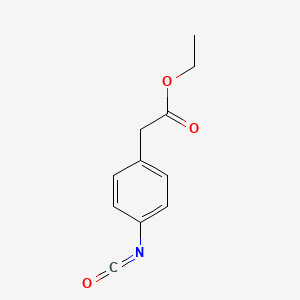

4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- Scientific Field : Organic Chemistry and Medicinal Chemistry .

- Summary of the Application : These compounds are synthesized for their potential biological activities. They have been found to display various types of biological activity, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities .

- Methods of Application or Experimental Procedures : The synthesis involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by a subsequent intramolecular condensation of the methylene and cyano groups .

- Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .

- Scientific Field : Organic Chemistry and Biomolecular Chemistry .

- Summary of the Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .

- Methods of Application or Experimental Procedures : The synthesis involves the use of 4-chloromethylcoumarins containing phenolic hydroxyl groups as alkylating agents, since the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl directed the course of the reaction exclusively to the sulfur atom .

- Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .

- Scientific Field : Organic Chemistry and Biomolecular Chemistry .

- Summary of the Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .

- Methods of Application or Experimental Procedures : The synthesis involves the use of 4-chloromethylcoumarins containing phenolic hydroxyl groups as alkylating agents, since the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl directed the course of the reaction exclusively to the sulfur atom .

- Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .

properties

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S2/c1-2-6-17-10(15-16-12(17)18)9-8(13)7-4-3-5-14-11(7)19-9/h2-5H,1,6,13H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGVGQPOSSEJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

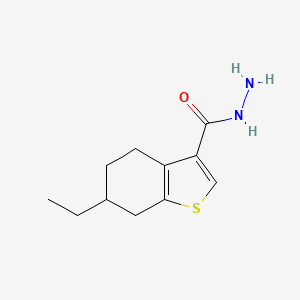

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

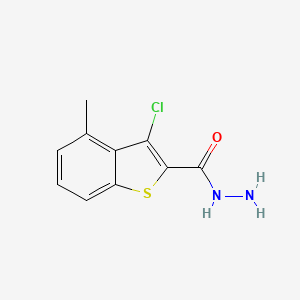

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

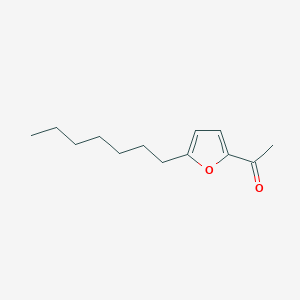

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)